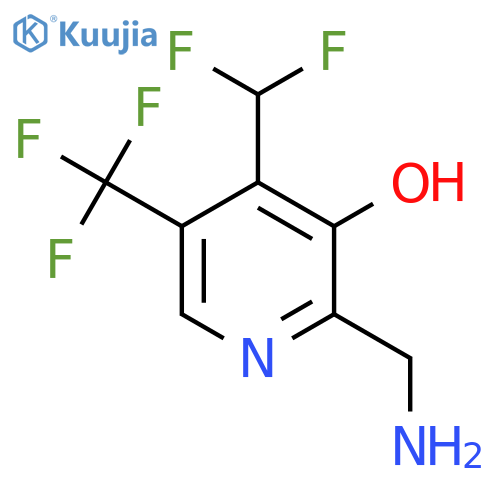

Cas no 1805492-09-4 (2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

1805492-09-4 structure

商品名:2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine

CAS番号:1805492-09-4

MF:C8H7F5N2O

メガワット:242.145999193192

CID:4889929

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H7F5N2O/c9-7(10)5-3(8(11,12)13)2-15-4(1-14)6(5)16/h2,7,16H,1,14H2

- InChIKey: FITCVAOXIQJCLC-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(CN)=NC=C1C(F)(F)F)O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 235

- トポロジー分子極性表面積: 59.1

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029026789-500mg |

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine |

1805492-09-4 | 95% | 500mg |

$1,853.50 | 2022-04-01 | |

| Alichem | A029026789-1g |

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine |

1805492-09-4 | 95% | 1g |

$3,155.55 | 2022-04-01 | |

| Alichem | A029026789-250mg |

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine |

1805492-09-4 | 95% | 250mg |

$1,078.00 | 2022-04-01 |

2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1805492-09-4 (2-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine) 関連製品

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量